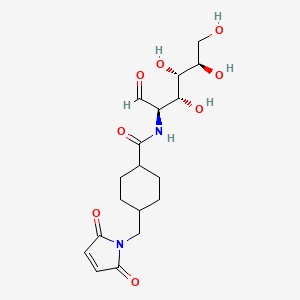
HIV-1 inhibitor-63
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HIV-1 inhibitor-63 is a compound designed to inhibit the activity of the human immunodeficiency virus type 1 (HIV-1).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-63 typically involves multiple steps, starting with commercially available precursors. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis are often employed to increase efficiency and consistency .
Análisis De Reacciones Químicas
Types of Reactions
HIV-1 inhibitor-63 undergoes several types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with potentially different inhibitory activities and pharmacokinetic properties .
Aplicaciones Científicas De Investigación
HIV-1 inhibitor-63 has a wide range of scientific research applications, including:
Biology: Employed in studies to understand the interaction between HIV-1 integrase and its inhibitors.
Medicine: Investigated for its potential use in antiretroviral therapy to treat HIV-1 infections.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
HIV-1 inhibitor-63 exerts its effects by binding to the active site of the HIV-1 integrase enzyme, thereby preventing the integration of viral DNA into the host genome . This inhibition disrupts the viral replication cycle and reduces the viral load in infected individuals . The molecular targets involved include the integrase enzyme and specific DNA sequences within the viral genome .
Comparación Con Compuestos Similares
HIV-1 inhibitor-63 is unique compared to other integrase inhibitors due to its specific binding affinity and inhibitory potency . Similar compounds include:
Raltegravir: The first FDA-approved integrase inhibitor, known for its high efficacy but limited by the development of resistance.
Elvitegravir: Another integrase inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Dolutegravir: Known for its high barrier to resistance and favorable pharmacokinetic profile.
Bictegravir: A newer integrase inhibitor with improved efficacy and safety profile.
This compound stands out due to its unique chemical structure and enhanced inhibitory activity, making it a promising candidate for further development and clinical use .
Propiedades
Fórmula molecular |
C29H24ClN3O3 |
|---|---|
Peso molecular |
498.0 g/mol |
Nombre IUPAC |
(1S,2S,3S,3aR)-2-(4-chlorophenyl)-3-cyano-1-(3-methoxybenzoyl)-7-methyl-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3-carboxamide |
InChI |
InChI=1S/C29H24ClN3O3/c1-17-6-12-23-19(14-17)9-13-24-29(16-31,28(32)35)25(18-7-10-21(30)11-8-18)26(33(23)24)27(34)20-4-3-5-22(15-20)36-2/h3-15,24-26H,1-2H3,(H2,32,35)/t24-,25-,26+,29-/m1/s1 |
Clave InChI |
DFLVXCCHPVUQQK-NANFOGFDSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1)N3[C@H](C=C2)[C@@]([C@@H]([C@H]3C(=O)C4=CC(=CC=C4)OC)C5=CC=C(C=C5)Cl)(C#N)C(=O)N |
SMILES canónico |
CC1=CC2=C(C=C1)N3C(C=C2)C(C(C3C(=O)C4=CC(=CC=C4)OC)C5=CC=C(C=C5)Cl)(C#N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![potassium;[9-[6-(3-azidopropylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate](/img/structure/B12381498.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12381518.png)
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12381521.png)






